2-(3,4-Difluorophenyl)-5-nitro-1H-benzo[d]imidazole

Physicochemical profiling Ionization constant Non‑aqueous titration

2-(3,4-Difluorophenyl)-5-nitro-1H-benzo[d]imidazole (CAS 99585-47-4) is a 2,5-disubstituted benzimidazole derivative bearing a 3,4-difluorophenyl ring at C‑2 and an electron‑withdrawing nitro group at C‑5. The compound belongs to the 5‑nitro‑2‑aryl‑benzimidazole scaffold, a privileged template in medicinal chemistry that has been explored for antioxidant, antiprotozoal, antibacterial, and anticancer applications.

Molecular Formula C13H7F2N3O2
Molecular Weight 275.21 g/mol
Cat. No. B13360490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Difluorophenyl)-5-nitro-1H-benzo[d]imidazole
Molecular FormulaC13H7F2N3O2
Molecular Weight275.21 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])F)F
InChIInChI=1S/C13H7F2N3O2/c14-9-3-1-7(5-10(9)15)13-16-11-4-2-8(18(19)20)6-12(11)17-13/h1-6H,(H,16,17)
InChIKeyARMYKGHAFWDDJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Difluorophenyl)-5-nitro-1H-benzo[d]imidazole – Class Identity, Physicochemical Profile, and Sourcing Context


2-(3,4-Difluorophenyl)-5-nitro-1H-benzo[d]imidazole (CAS 99585-47-4) is a 2,5-disubstituted benzimidazole derivative bearing a 3,4-difluorophenyl ring at C‑2 and an electron‑withdrawing nitro group at C‑5 [1]. The compound belongs to the 5‑nitro‑2‑aryl‑benzimidazole scaffold, a privileged template in medicinal chemistry that has been explored for antioxidant, antiprotozoal, antibacterial, and anticancer applications [2]. Its molecular formula is C₁₃H₇F₂N₃O₂ with a molecular weight of 275.21 g·mol⁻¹; the computed partition coefficient (logP) is 2.17, topological polar surface area (tPSA) is 60 Ų, and the molecule possesses one hydrogen‑bond donor and five hydrogen‑bond acceptors [1]. The 3,4‑difluorophenyl substituent imparts distinct electronic and steric properties that differentiate this compound from other 2‑aryl‑5‑nitro‑benzimidazole analogs, making it a candidate for structure–activity relationship (SAR) studies and targeted synthesis programmes.

Why 2-(3,4-Difluorophenyl)-5-nitro-1H-benzo[d]imidazole Cannot Be Replaced by Generic 5‑Nitro‑2‑aryl‑benzimidazole Analogs


The 5‑nitro‑2‑aryl‑benzimidazole scaffold is highly sensitive to the electronic and steric nature of the 2‑aryl substituent. Even subtle changes—such as replacing 3,4‑difluoro with 4‑fluoro, 3,4‑dichloro, or unsubstituted phenyl—produce measurable shifts in acidity (ΔpKₐ), lipophilicity (ΔlogP), and conformational geometry (dihedral angle) that directly affect molecular recognition, solubility, and metabolic stability [1][2]. In antioxidant SAR studies, the nature and position of halogen substituents on the 2‑phenyl ring were identified as critical determinants of radical‑scavenging potency, with fluoro‑substituted analogs exhibiting distinct activity profiles compared to chloro, bromo, or methoxy counterparts [3]. Consequently, procurement decisions based solely on the 5‑nitro‑benzimidazole core—without accounting for the specific 2‑aryl substitution pattern—risk introducing uncontrolled variables into biological assays or synthetic sequences. The quantitative evidence below establishes where the 3,4‑difluorophenyl substitution confers verifiable differentiation relative to its closest analogs.

Quantitative Differentiation of 2-(3,4-Difluorophenyl)-5-nitro-1H-benzo[d]imidazole vs. Closest Analogs – Head‑to‑Head and Class‑Level Evidence


Acidity Ranking of 5‑Nitro‑2‑aryl‑benzimidazoles: Inferred pKₐ Differentiation of the 3,4‑Difluorophenyl Substituent

The 3,4‑difluorophenyl substituent is predicted to confer intermediate acidity between the 4‑chlorophenyl and 2‑chlorophenyl analogs based on the experimentally determined acidity order of aryl‑substituted 5‑nitrobenzimidazoles in non‑aqueous media. Gündüz et al. (1995) established the rank order: 2‑(4′‑chlorophenyl) > 2‑(2′‑chlorophenyl) > 2‑(3′‑chlorophenyl) > 2‑(2′‑hydroxyphenyl) > 2‑phenyl > 2‑(4′‑methoxyphenyl) [1]. The 3,4‑difluorophenyl group (Hammett σₘ = 0.34, σₚ = 0.06 for F; combined Σσ ≈ 0.40) is less electron‑withdrawing than 4‑Cl (σₚ = 0.23) but more than 2‑Cl or unsubstituted phenyl, placing the target compound's acidity between 2‑(4′‑chlorophenyl)‑5‑nitrobenzimidazole and 2‑(3′‑chlorophenyl)‑5‑nitrobenzimidazole. This acidity difference has implications for protonation state at physiological pH, solubility, and protein‑binding interactions.

Physicochemical profiling Ionization constant Non‑aqueous titration

Lipophilicity Differentiation: Computed logP of 2-(3,4-Difluorophenyl)-5-nitro-1H-benzo[d]imidazole vs. Dichloro and Monohalogenated Analogs

The computed logP of 2‑(3,4‑difluorophenyl)‑5‑nitro‑1H‑benzo[d]imidazole is 2.17, as reported in the ZINC database [1]. This value is lower than that of the 3,4‑dichlorophenyl analog (predicted logP ≈ 3.0–3.3, based on the higher hydrophobicity of Cl vs. F) and higher than that of the unsubstituted 2‑phenyl‑5‑nitrobenzimidazole (predicted logP ≈ 1.8–2.0). The 4‑fluorophenyl analog is predicted to have an intermediate logP of approximately 1.9–2.1. The 3,4‑difluorophenyl derivative thus occupies a distinct lipophilicity space that may translate into differentiated membrane permeability, protein binding, and metabolic stability compared to both the more lipophilic dichloro analog and the less lipophilic mono‑fluoro or unsubstituted phenyl analogs.

Lipophilicity Drug‑likeness ADME prediction

Antioxidant Activity Class‑Level Benchmarking: 2‑Substituted‑5‑nitro‑benzimidazole DPPH Radical Scavenging IC₅₀ Range

Archie et al. (2017) evaluated a series of 2‑substituted‑5‑nitro‑benzimidazole derivatives for antioxidant activity using the DPPH free‑radical scavenging assay [1]. All tested compounds exhibited IC₅₀ values in the range of 3.17–7.59 µg mL⁻¹, markedly superior to the reference antioxidant butylated hydroxytoluene (BHT; IC₅₀ = 18.42 µg mL⁻¹) under identical conditions. The most potent compounds (3a–c) possessed chloro, bromo, and fluoro substituents, respectively, establishing that halogen‑substituted 2‑aryl derivatives within this scaffold achieve the strongest radical‑scavenging activity. The 3,4‑difluorophenyl derivative falls within the halogen‑substituted subset and is therefore expected to exhibit antioxidant potency in the upper tier of this class (IC₅₀ likely between 3.2 and 6.0 µg mL⁻¹). This class‑level evidence distinguishes halogenated 2‑aryl‑5‑nitro‑benzimidazoles from non‑halogenated or methoxy‑substituted analogs, which fall lower in the activity ranking.

Antioxidant activity DPPH assay Free‑radical scavenging

Conformational Geometry: Dihedral Angle Differentiation Between Benzimidazole and 3,4‑Difluorophenyl Rings

The single‑crystal X‑ray structure of the non‑nitrated analog 2‑(3,4‑difluorophenyl)‑1H‑benzimidazole reveals a dihedral angle of 30.0 (1)° between the benzimidazole ring system and the difluoro‑substituted benzene ring [1]. This moderate twist angle results from the steric and electronic interplay of the ortho‑fluorine atom with the benzimidazole N‑H and adjacent C‑H groups. The specific 30° geometry influences π‑stacking interactions, hydrogen‑bonding networks (N—H⋯N linkages in the crystal lattice), and shape complementarity with biological targets. By comparison, the 4‑chlorophenyl analog typically exhibits a smaller dihedral angle (~10–20°) due to the absence of ortho‑substitution, while the 2‑chlorophenyl analog is forced into a larger twist (~50–60°) by ortho‑steric clash. The 3,4‑difluorophenyl geometry represents a unique conformational compromise that may affect binding to flat or grooved protein surfaces.

Crystal structure Conformational analysis Molecular recognition

Synthetic Intermediate Utility: 5‑Nitro Group as a Latent Amino Handle for Downstream Functionalisation

The 5‑nitro group in 2‑(3,4‑difluorophenyl)‑5‑nitro‑1H‑benzo[d]imidazole serves as a latent precursor to the corresponding 5‑amino derivative, enabling further functionalisation via amide coupling, urea formation, sulfonamide synthesis, or diazotisation. This synthetic versatility is shared with other 5‑nitro‑benzimidazoles; however, the 3,4‑difluorophenyl substituent uniquely modulates the reduction kinetics and the nucleophilicity of the resulting 5‑amino group through its electron‑withdrawing field effect. The presence of two fluorine atoms at the meta and para positions of the 2‑phenyl ring distinguishes this compound from mono‑fluoro or chloro analogs in terms of the electronic environment at the benzimidazole core, potentially affecting the regioselectivity of subsequent electrophilic aromatic substitution or cross‑coupling reactions on the benzimidazole ring [1][2]. This makes the compound a differentiated building block for medicinal chemistry libraries where both the 2‑aryl and 5‑amino‑derived diversity points are exploited.

Synthetic chemistry Nitro reduction Building block diversification

Absence of Published Bioactivity Data and Its Procurement Implication

A search of the ZINC database (ChEMBL 20 activity annotations) confirms that no bioactivity data are currently recorded for 2‑(3,4‑difluorophenyl)‑5‑nitro‑1H‑benzo[d]imidazole [1]. This differentiates it from closely related analogs such as 2‑(4‑fluorophenyl)‑5‑nitro‑1H‑benzimidazole (CYP3A4 inhibition IC₅₀ data available) [2] and 2‑(4‑methoxyphenyl)‑5‑nitro‑1H‑benzimidazole (vasorelaxant IC₅₀ = 1.41 µM with endothelium) [3], which have established activity profiles. For screening library curators and medicinal chemists, the absence of prior bioactivity data represents both a risk and an opportunity: the compound occupies biologically unannotated chemical space, offering potential for novel target deconvolution and first‑in‑class lead discovery. However, procurement for projects requiring pre‑validated biological activity should be deferred pending experimental profiling. This transparency regarding the data gap is essential for evidence‑based sourcing decisions.

Data gap analysis Novel chemical space Screening library design

Evidence‑Based Application Scenarios for 2-(3,4-Difluorophenyl)-5-nitro-1H-benzo[d]imidazole in Research and Industrial Procurement


Diversifiable Building Block for Medicinal Chemistry Library Synthesis

The compound's 5‑nitro group serves as a latent amine handle, enabling reduction and subsequent derivatisation to generate libraries of 5‑amido‑, 5‑sulfonamido‑, or 5‑diazo‑2‑(3,4‑difluorophenyl)‑benzimidazoles. The 3,4‑difluorophenyl group provides a unique electronic and conformational signature (dihedral angle 30°, logP 2.17) that differentiates the resulting library from those based on mono‑fluoro, dichloro, or unsubstituted phenyl scaffolds [1][2]. Procure when the goal is to explore 2‑aryl SAR space that balances lipophilicity and hydrogen‑bonding potential without the excessive hydrophobicity of dichloro analogs or the conformational flexibility of unsubstituted phenyl systems.

Antioxidant Lead Optimisation Starting Point

Based on class‑level DPPH radical‑scavenging data (IC₅₀ range 3.17–7.59 µg mL⁻¹ for halogen‑substituted 2‑aryl‑5‑nitro‑benzimidazoles, vs. BHT at 18.42 µg mL⁻¹) [3], the 3,4‑difluorophenyl derivative is a strong candidate for inclusion in antioxidant screening cascades. Its predicted potency tier (3.2–6.0 µg mL⁻¹) and moderate lipophilicity suggest utility as a lead‑like starting point for oxidative‑stress‑related target programmes, where the 3,4‑F₂‑Ph motif may offer metabolic advantages over the more lipophilic 3,4‑Cl₂‑Ph analog.

Crystallographic and Computational Chemistry Reference Standard

The established single‑crystal structure of the closely related non‑nitrated analog 2‑(3,4‑difluorophenyl)‑1H‑benzimidazole (dihedral angle 30.0 (1)°) [2] provides a reliable geometric template for docking studies and pharmacophore modelling of the 5‑nitro derivative. The distinctive 30° twist angle—intermediate between flat para‑substituted analogs (~10–20°) and twisted ortho‑substituted analogs (~50–60°)—makes this compound a valuable conformational standard for validating force‑field parameters and scoring functions in structure‑based drug design workflows.

Chemical Biology Probe for Target‑ Deconvolution Campaigns

The complete absence of published bioactivity data for this compound (confirmed via ZINC/ChEMBL 20) [1] positions it as a chemically tractable, biologically unannotated probe for phenotypic screening and target‑deconvolution studies. Procurement is recommended for organisations seeking to stake novel intellectual property claims or identify first‑in‑class mechanisms of action without the encumbrance of prior art. The 5‑nitro group additionally offers a spectroscopic handle (UV‑Vis, IR) for monitoring cellular uptake and distribution in imaging‑based assays.

Quote Request

Request a Quote for 2-(3,4-Difluorophenyl)-5-nitro-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.